molecular formula C22H22N2OS2 B2988487 4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide CAS No. 923430-68-6

4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide

Cat. No.: B2988487
CAS No.: 923430-68-6
M. Wt: 394.55
InChI Key: HPBKWYZKKQDPIQ-UHFFFAOYSA-N
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Description

The compound “4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide” is a complex organic molecule. It contains a benzylthio group, a dihydronaphtho group, a thiazol group, and a butanamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings (from the dihydronaphtho and thiazol groups) suggests that the molecule may have a rigid, planar structure. This could have implications for its chemical reactivity and its interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it’s used. The presence of the benzylthio, dihydronaphtho, thiazol, and butanamide groups suggests that it could participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Thiazolium-ion Based Organic Ionic Liquids

Thiazole derivatives, such as those structurally related to 4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide, have been studied for their potential as organic ionic liquids. These substances can promote specific chemical reactions, like the benzoin condensation of benzaldehyde (Davis & Forrester, 1999).

Synthesis of Cyclic Sulfonamides

The synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions has been explored. These compounds include substituted hexahydrobenzo[d]isothiazole and hexahydro-2H-benzo[e][1,2]thiazine dioxides, which are closely related to the chemical structure (Greig, Tozer, & Wright, 2001).

Drug Design for CDK2 Inhibitors

Research into N-(5-Bromo-1,3-thiazol-2-yl)butanamide, a related compound, has shown its effectiveness as a CDK2 inhibitor. This has led to the discovery of potent and selective inhibitors for CDK2, a protein kinase, which is critical for cell cycle regulation and has implications in cancer research (Vulpetti et al., 2006).

Reactivity of N-Aryl- and N-Heteroaryl-N'-Alkylthioureas

Studies have been conducted on the reactivity of N-aryl- and N-heteroaryl-N'-alkylthioureas, leading to the synthesis of new N-pyridylthioureas and thiazolines. This research is relevant for understanding the chemical behavior and potential applications of thiazole derivatives (Rodriguez-Franco, Dorronsoro, Martínez, & Castro, 2001).

Fluorescent Probe for Discrimination of Thiophenols

Development of a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols has been achieved using derivatives of thiazole. This has applications in chemical, biological, and environmental sciences for sensitive and selective detection of toxic benzenethiols (Wang, Han, Jia, Zhou, & Deng, 2012).

Safety and Hazards

As with any chemical compound, the safety and potential hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and the results of initial studies. Compounds with similar functional groups have been used in a variety of fields, including pharmaceuticals, materials science, and organic synthesis .

Properties

IUPAC Name

4-benzylsulfanyl-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS2/c25-20(11-6-14-26-15-16-7-2-1-3-8-16)23-22-24-21-18-10-5-4-9-17(18)12-13-19(21)27-22/h1-5,7-10H,6,11-15H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBKWYZKKQDPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCCSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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